molecular formula C10H11Cl2N B15309231 1-(2,4-Dichloro-benzyl)-cyclopropylamine

1-(2,4-Dichloro-benzyl)-cyclopropylamine

Cat. No.: B15309231
M. Wt: 216.10 g/mol
InChI Key: UKIIJUQPOJTQQW-UHFFFAOYSA-N
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Description

1-(2,4-Dichloro-benzyl)-cyclopropylamine is a cyclopropylamine derivative featuring a 2,4-dichlorobenzyl substituent. Its hydrochloride salt (C₉H₁₀Cl₃N, molecular weight 238.536 g/mol) is registered under CAS 1215415-04-5 and is utilized in pharmaceutical and agrochemical research . Cyclopropylamine derivatives are valued for their conformational rigidity, which enhances receptor binding specificity and metabolic stability. This compound has been explored as an intermediate in drug synthesis, particularly for targeting neurological disorders and infectious diseases .

Properties

Molecular Formula

C10H11Cl2N

Molecular Weight

216.10 g/mol

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]cyclopropan-1-amine

InChI

InChI=1S/C10H11Cl2N/c11-8-2-1-7(9(12)5-8)6-10(13)3-4-10/h1-2,5H,3-4,6,13H2

InChI Key

UKIIJUQPOJTQQW-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=C(C=C(C=C2)Cl)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorobenzyl)cyclopropan-1-amine typically involves the reaction of 2,4-dichlorobenzyl chloride with cyclopropanamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or acetonitrile, for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of 1-(2,4-Dichlorobenzyl)cyclopropan-1-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorobenzyl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The chlorine atoms on the benzyl group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

1-(2,4-Dichlorobenzyl)cyclopropan-1-amine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorobenzyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituted Benzyl Cyclopropylamines

The 2,4-dichloro substitution distinguishes this compound from mono-chloro analogs. Key comparisons include:

Compound Substituent Molecular Weight (g/mol) Key Applications LogP (Predicted) Evidence Source
1-(2,4-Dichloro-benzyl)-cyclopropylamine 2,4-dichlorophenyl 238.536 Neurological drug intermediates ~2.8*
1-(2-Chlorobenzyl)-cyclopropylamine 2-chlorophenyl 199.67 Unspecified pharmacological activity ~2.1
1-(4-Chlorophenyl)-cyclopropanamine 4-chlorophenyl 181.65 Agrochemical research 1.7
1-(3-Chlorobenzyl)-cyclopropylamine 3-chlorophenyl 199.67 Preclinical studies ~2.0

*Estimated based on structural analogs.

Key Findings :

  • Mono-chloro analogs (e.g., 4-chloro derivative) exhibit lower LogP, suggesting reduced bioavailability in lipid-rich environments .

Functionalized Cyclopropylamines

Modifications to the cyclopropylamine core or substituents alter biological activity:

Compound Structural Feature Pharmacological Activity Evidence Source
trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine 2,5-Dimethoxy-4-iodophenyl substituent High 5-HT2A/2B/2C receptor affinity (Ki < 1 nM)
(1R,2S)-2-(4-Bromo-phenyl)-cyclopropylamine hydrochloride 4-bromophenyl substituent Intermediate for neuroactive compounds
1-(Methoxymethyl)-cyclopropylamine Methoxymethyl group Unspecified enzyme modulation
Ethynylaryl-substituted cyclopropylamines (e.g., Merck derivatives) Ethynylaryl groups Antiviral and anticancer applications

Key Findings :

  • The 2,4-dichloro-benzyl derivative lacks the 5-HT receptor selectivity seen in dimethoxy-iodo analogs (e.g., trans-2-(2,5-dimethoxy-4-iodophenyl)cyclopropylamine), which exhibit 5–6× higher 5-HT2A affinity than DOI (2,5-dimethoxy-4-iodoamphetamine) but suffer from cross-reactivity with 5-HT1A/B/D receptors .
  • Ethynylaryl-substituted analogs demonstrate broader therapeutic applications (e.g., antiviral activity) due to enhanced π-π stacking interactions with biological targets .

Pharmacological and Biochemical Comparisons

Enzyme Inhibition Profiles

Cyclopropylamine derivatives exhibit varied effects on enzymatic activity:

Compound Enzyme Targeted Inhibition (%) Selectivity Notes Evidence Source
This compound Laccase (Pp4816) <25% Minimal inhibition
Clorgyline Monoamine oxidase A >50% Strong inhibition
Rasagiline Monoamine oxidase B <25% Low cross-reactivity

Key Findings :

  • Unlike clorgyline or pargyline, cyclopropylamine derivatives show weak inhibition (<25%) against laccases and monoamine oxidases, suggesting a distinct mechanism of action .

Metabolic Pathway Interactions

This compound is implicated in xenobiotics biodegradation metabolism, similar to other cyclopropylamine derivatives. Co-mentioned compounds in metabolic pathways include:

  • 1-Aminocyclopropane-1-carboxylic acid: Involved in ethylene biosynthesis .
  • Cyclopropanecarboxylic acid : Linked to fatty acid metabolism .

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